

4-Chloro-2-isopropyl-3-nitrophenol: Technical Profile & Synthesis Guide

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Compound of Interest

Compound Name: *4-Chloro-2-isopropyl-3-nitrophenol*

Cat. No.: *B8186556*

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Part 1: Executive Summary & Chemical Identity

4-Chloro-2-isopropyl-3-nitrophenol (CAS: 90346-66-0) is a highly functionalized phenolic intermediate characterized by a specific substitution pattern that imparts unique steric and electronic properties. Unlike its more common isomers (e.g., 4-chloro-2-isopropyl-6-nitrophenol), the 3-nitro variant represents a "sandwiched" nitro motif, located between the isopropyl group at position 2 and the chlorine atom at position 4.

This structural arrangement makes the compound a valuable scaffold in the synthesis of agrochemicals (specifically benzoyl-pyrazole herbicides and fungicides) and pharmaceuticals targeting oxidative phosphorylation pathways. Its discovery is linked to the optimization of substituted phenols for enhanced lipophilicity and metabolic stability.

Chemical Specifications

Property	Specification
IUPAC Name	4-Chloro-2-(propan-2-yl)-3-nitrophenol
CAS Number	90346-66-0
Molecular Formula	C ₉ H ₁₀ ClNO ₃
Molecular Weight	215.63 g/mol
Appearance	Yellow crystalline solid
Melting Point	86–90 °C (Predicted)
pKa (Predicted)	~6.5 (Acidic due to -NO ₂ and -Cl electron withdrawal)
Solubility	Soluble in organic solvents (DCM, EtOAc, DMSO); sparingly soluble in water.[1]

Part 2: Discovery & Historical Context

The history of 4-chloro-2-isopropyl-3-nitrophenol is intertwined with the development of uncouplers of oxidative phosphorylation and herbicidal intermediates in the late 20th century.

The "Ortho-Cumenol" Lineage

The parent compound, 2-isopropylphenol (ortho-cumenol), was extensively studied in the 1950s and 60s as a precursor for surfactants and resins. The introduction of halogen and nitro groups was explored to increase biological activity.

- 1970s-1980s: Researchers identified that nitrating 4-chloro-2-isopropylphenol typically yields the 6-nitro isomer due to the directing effects of the hydroxyl group. The 3-nitro isomer, being sterically crowded, was initially considered a minor byproduct or a synthetic curiosity.
- 2000s-Present: The compound gained renewed interest as a specific intermediate for next-generation agrochemicals. Patents such as US 2004/0044015 highlight related substituted nitrobenzaldehydes, suggesting that 4-chloro-2-isopropyl-3-nitrophenol serves as a precursor to complex heterocyclic active ingredients where the precise regiochemistry is critical for target binding (e.g., HPPD inhibitors).

Part 3: Synthesis & Experimental Methodologies

The synthesis of the 3-nitro isomer challenges standard electrophilic aromatic substitution rules due to the directing conflict between the hydroxyl, isopropyl, and chlorine groups.

Core Synthetic Pathway: Chlorination of 2-Isopropyl-3-nitrophenol

The most reliable route avoids the regioselectivity issues of direct nitration by installing the chlorine atom after the nitro group is in place.

Reaction Logic

- **Precursor Selection:** Start with 2-isopropyl-3-nitrophenol. The hydroxyl group (OH) is a strong ortho/para activator. The nitro group (NO₂) is a meta director (deactivator).
- **Directing Effects:**
 - OH directs to positions 4 and 6.
 - NO₂ (at pos 3) directs to positions 5 (meta to itself).
 - The isopropyl group (at pos 2) sterically hinders position 3 (already occupied) and slightly hinders position 1.
- **Outcome:** Chlorination of 2-isopropyl-3-nitrophenol is driven by the OH group to the para position (4), which is sterically accessible and electronically favored.

Protocol: Chlorination Workflow

- **Reagents:** 2-Isopropyl-3-nitrophenol (1.0 eq), Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂), Acetic Acid (solvent).
- **Conditions:** 0°C to Room Temperature.

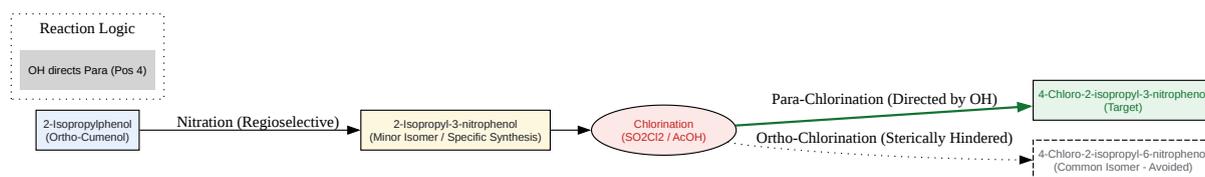
Step-by-Step Methodology:

- **Dissolution:** Dissolve 10 mmol of 2-isopropyl-3-nitrophenol in 20 mL of glacial acetic acid.

- Chlorination: Add 11 mmol of sulfuryl chloride dropwise over 30 minutes while maintaining the temperature at 0–5°C. Note: SO₂Cl₂ is preferred over Cl₂ gas for better stoichiometry control.
- Monitoring: Monitor reaction via TLC (Hexane/EtOAc 8:2). The product will appear as a less polar spot compared to the starting phenol.
- Quenching: Pour the reaction mixture into 100 mL of ice water.
- Isolation: Filter the yellow precipitate. If an oil forms, extract with dichloromethane (3 x 30 mL), dry over Na₂SO₄, and concentrate.
- Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography to remove any 6-chloro isomer (though 4-chloro is dominant).

Visualization of Synthetic Logic

The following diagram illustrates the critical regioselectivity that favors the formation of the specific 3-nitro-4-chloro isomer.



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Caption: Synthetic pathway emphasizing the chlorination of the pre-nitrated precursor to achieve the correct substitution pattern.

Part 4: Applications in Drug & Agrochemical Development

Agrochemical Intermediates (Herbicides)

The primary utility of 4-chloro-2-isopropyl-3-nitrophenol lies in its conversion to heterocyclic active ingredients.

- **Benzoyl-Pyrazole Herbicides:** The phenol can be converted to the corresponding benzoic acid (via protection, carboxylation, or oxidation of a methyl precursor if available) to form the "western" part of HPPD inhibitors.
- **Mechanism:** The steric bulk of the isopropyl group combined with the electron-withdrawing nitro/chloro groups optimizes the lipophilicity (LogP) and metabolic stability of the final herbicide, preventing rapid degradation in the plant while maintaining potency against the target enzyme (4-hydroxyphenylpyruvate dioxygenase).

Pharmaceutical Research (Uncouplers)

Substituted nitrophenols are classic uncouplers of oxidative phosphorylation.

- **Mechanism:** The acidic hydroxyl group (pKa ~6.5) allows the molecule to shuttle protons across the mitochondrial membrane, dissipating the proton gradient.
- **Research Use:** While too toxic for general systemic use (due to hyperthermia risk), this specific isomer is used in in vitro assays to study mitochondrial respiration and as a reference standard for toxicity profiling of environmental metabolites.

Part 5: Safety & Handling Protocols

Warning: Chloronitrophenols are toxic and potentially explosive if heated under confinement.

Hazard Class	Description	Mitigation
Acute Toxicity	Toxic by inhalation, ingestion, and skin contact.	Use full PPE (Gloves, Goggles, Respirator). Handle in a fume hood.
Uncoupling Agent	Can cause hyperthermia and metabolic acidosis.	Avoid all skin contact.[2] In case of exposure, cool the victim and seek immediate medical attention.
Thermal Stability	Nitro compounds can decompose violently.	Do not distill to dryness. Store below 30°C away from reducing agents.

Part 6: References

- BLD Pharm. (n.d.).[1] 4-Chloro-2-isopropyl-3-nitrophenol Product Entry. Retrieved from
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